molecular formula C5H5Br2NO2 B14628773 2,3-Dibromo-2-methylpropanoyl isocyanate CAS No. 57322-90-4

2,3-Dibromo-2-methylpropanoyl isocyanate

Cat. No.: B14628773
CAS No.: 57322-90-4
M. Wt: 270.91 g/mol
InChI Key: FVKLKZRVTRJPLZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-methylpropanoyl isocyanate is a halogenated isocyanate featuring a branched propanoyl backbone with bromine substituents at the 2- and 3-positions. Its molecular structure combines the electrophilic isocyanate group (–NCO) with bromine atoms, which confer enhanced reactivity and steric bulk. This compound is primarily utilized in synthetic organic chemistry for constructing heterocycles, polymers, or functionalized intermediates due to its ability to participate in nucleophilic additions and cycloadditions .

Properties

CAS No.

57322-90-4

Molecular Formula

C5H5Br2NO2

Molecular Weight

270.91 g/mol

IUPAC Name

2,3-dibromo-2-methylpropanoyl isocyanate

InChI

InChI=1S/C5H5Br2NO2/c1-5(7,2-6)4(10)8-3-9/h2H2,1H3

InChI Key

FVKLKZRVTRJPLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C(=O)N=C=O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Dibromo-2-methylpropanoyl isocyanate typically involves the reaction of 2,3-dibromo-2-methylpropanoic acid with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

2,3-Dibromo-2-methylpropanoyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include triphenylphosphine, acetonitrile, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dibromo-2-methylpropanoyl isocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is used in the development of diagnostic agents and therapeutic compounds.

    Industry: The compound is utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-methylpropanoyl isocyanate involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,3-dibromo-2-methylpropanoyl isocyanate with structurally related halogenated isocyanates, focusing on reactivity, applications, and regulatory considerations.

Table 1: Comparative Analysis of Halogenated Isocyanates

Compound Structure Halogen Substituents Key Reactivity Features Applications Regulatory Considerations
This compound Branched propanoyl chain Br at C2, C3 High electrophilicity, steric hindrance Polymer crosslinking, heterocycle synthesis Potential restrictions in foam production due to halogen content
2,3-Dibromobutanoyl isocyanate Linear butanoyl chain Br at C2, C3 Moderate steric hindrance Organic intermediate synthesis Not explicitly regulated
Chlorinated propanoyl isocyanate Propanoyl chain Cl substituents Lower electronegativity vs. Br Polyurethane precursors Restricted if used with halogenated blowing agents

Key Findings:

However, bromine’s high electronegativity enhances the isocyanate group’s electrophilicity, favoring reactions with amines or alcohols . Chlorinated analogs exhibit lower reactivity in halogen-assisted reactions due to chlorine’s reduced electronegativity compared to bromine.

Applications: Brominated isocyanates are preferred in flame-retardant polymer synthesis, whereas chlorinated variants are more common in polyurethane foams. However, regulatory restrictions on halogenated blowing agents (e.g., in Nordic Swan Ecolabelled products) may limit the use of brominated isocyanates in foam manufacturing .

Regulatory Landscape: highlights strict prohibitions on halogenated blowing agents (e.g., CFCs, HFCs) in foam production.

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